An In-depth Technical Guide to the Isomers of Isooctanoic Acid and Their Properties
An In-depth Technical Guide to the Isomers of Isooctanoic Acid and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of isooctanoic acid, a group of branched-chain C8 carboxylic acids with significant applications across various scientific and industrial fields. This document details their physicochemical properties, experimental protocols for their synthesis and analysis, and visual representations of their molecular structures and related workflows.
Introduction to Isooctanoic Acid Isomers
Isooctanoic acid, with the general molecular formula C₈H₁₆O₂, is not a single chemical entity but rather a family of structural isomers. The term "isooctanoic acid" is often used commercially to refer to a mixture of these branched-chain carboxylic acids. The specific branching of the carbon chain significantly influences the physical and chemical properties of each isomer, leading to a diverse range of applications, from the synthesis of polymers and lubricants to their use as intermediates in the pharmaceutical industry. Understanding the distinct properties of each isomer is crucial for their effective application in research and development.
Structural Isomers of Isooctanoic Acid
The structural isomers of isooctanoic acid (C₈H₁₆O₂ carboxylic acids) are numerous. The primary isomers discussed in scientific and industrial literature are presented below. The IUPAC name for each isomer is provided, along with its common name where applicable.
Diagram of Key Isooctanoic Acid Isomers:
Caption: Key isomers of isooctanoic acid and the linear isomer for comparison.
Physicochemical Properties of Isooctanoic Acid Isomers
The properties of isooctanoic acid isomers vary significantly with their structure. The branching of the alkyl chain generally leads to a lower melting point and viscosity compared to the linear isomer, octanoic acid. The following tables summarize the key physicochemical properties of several prominent isooctanoic acid isomers.
Table 1: General and Physical Properties of Isooctanoic Acid Isomers
| Property | 2-Ethylhexanoic Acid | 3,5,5-Trimethylhexanoic Acid | 6-Methylheptanoic Acid | 3,5-Dimethylhexanoic Acid | 2-Propylpentanoic Acid (Valproic Acid) |
| CAS Number | 149-57-5[1] | 3302-10-1 | 929-10-2 | 60308-87-4 | 99-66-1[2] |
| Molecular Weight ( g/mol ) | 144.21[1][3] | 158.24 | 144.21 | 144.21 | 144.21[2] |
| Appearance | Colorless to light yellow liquid[3][4][5] | Clear, colorless liquid | Colorless liquid | - | Clear colorless to pale yellow liquid[2] |
| Melting Point (°C) | -59.00[1] | - | - | - | -21.25 (estimate)[2] |
| Boiling Point (°C) | 228.1[1] | 253.4 at 760 mmHg | 232 at 762 Torr | 118.5-119.5 at 14 Torr | 220[2] |
| Density (g/mL) | 0.903 at 25 °C[1] | 0.919 | - | 0.9012 at 25 °C | 0.9 at 25 °C[2] |
| Refractive Index (n20/D) | 1.425[5] | 1.439 | 1.426 | - | 1.425[2] |
| Water Solubility | Slightly soluble[4][5] | Sparingly soluble | Slightly miscible | - | Slightly soluble[2] |
| Flash Point (°F) | 232[2] | 265.5 | - | - | 232[2] |
Table 2: Chromatographic and Chemical Properties of Isooctanoic Acid Isomers
| Property | 2-Ethylhexanoic Acid | 3,5,5-Trimethylhexanoic Acid | 6-Methylheptanoic Acid | 3,5-Dimethylhexanoic Acid | 2-Propylpentanoic Acid (Valproic Acid) |
| LogP | 2.64[4] | 3.25 | 2.7 (est) | - | 1.59 at 22.1°C and pH 5[2] |
| pKa | - | - | 4.78±0.10 (Predicted) | 4.80±0.10 (Predicted) | 4.6 at 25°C[2] |
| Vapor Pressure (mmHg at 25°C) | 0.0182 | 0.0057 | - | - | 0.0075 (at 20°C)[2] |
Experimental Protocols
Synthesis of Isooctanoic Acid Isomers
The industrial production of isooctanoic acid typically involves the hydroformylation of propylene (B89431) to produce butyraldehyde, followed by aldol (B89426) condensation, hydrogenation, and finally oxidation to yield 2-ethylhexanoic acid.[1] For other isomers, laboratory-scale synthesis often employs Grignard reagents or oxidation of the corresponding alcohols.
A. General Protocol for the Synthesis of 2-Ethylhexanoic Acid via Oxidation of 2-Ethylhexanal (B89479)
This protocol describes a method for the preparation of 2-ethylhexanoic acid by the catalytic oxidation of 2-ethylhexanal.
Materials:
-
2-Ethylhexanal
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Catalyst: Molybdovanadophosphoric acid
-
Deionized water
-
Hydrochloric acid
-
Oxygen gas
-
Reaction vessel (e.g., three-necked flask) with stirrer, heating mantle, and gas inlet
Procedure:
-
Prepare the catalyst solution by dissolving molybdovanadophosphoric acid in deionized water, followed by the addition of hydrochloric acid.
-
Charge the reaction vessel with 2-ethylhexanal and the prepared catalyst solution.
-
Slowly heat the mixture with stirring.
-
Once the desired reaction temperature (e.g., 50-70°C) is reached, introduce a controlled flow of oxygen into the mixture.
-
Maintain the reaction for a specified period (e.g., 4-6 hours), monitoring the conversion of the aldehyde.
-
After the reaction is complete, cool the mixture and separate the lower aqueous phase.
-
The upper organic phase, containing 2-ethylhexanoic acid, is then purified by vacuum distillation.[6]
Logical Workflow for Synthesis of 2-Ethylhexanoic Acid:
Caption: Workflow for the synthesis of 2-ethylhexanoic acid.
Analysis of Isooctanoic Acid Isomers by High-Performance Liquid Chromatography (HPLC)
The separation and quantification of isooctanoic acid isomers can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).
Instrumentation and Materials:
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HPLC system with a UV detector
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Reversed-phase C18 column
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Mobile phase: Acetonitrile (B52724) and water, with a phosphoric acid modifier
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Standards of the isooctanoic acid isomers of interest
-
Sample preparation solvents (e.g., mobile phase)
General Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 50:50 v/v) and adding a small amount of phosphoric acid (e.g., 0.1% v/v) to suppress the ionization of the carboxylic acids. Degas the mobile phase before use.
-
Standard Preparation: Prepare stock solutions of each isooctanoic acid isomer standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve the sample containing the isooctanoic acid isomers in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with the prepared acetonitrile/water/phosphoric acid mixture.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks corresponding to each isomer based on their retention times compared to the standards. Quantify the amount of each isomer using the calibration curves generated from the standards.
Signaling Pathway Diagram for HPLC Analysis Logic:
References
- 1. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Propylpentanoic acid | 99-66-1 [chemicalbook.com]
- 3. osha.gov [osha.gov]
- 4. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Ethylhexanoic acid | 149-57-5 [chemicalbook.com]
- 6. CN102701944A - Method for preparing 2-ethyl hexanoic acid by catalytically oxidizing 2-ethylhexanal by molybdovanadophosphoric acid - Google Patents [patents.google.com]
